Methyl 2-amino-4-chloropent-4-enoate
Description
Methyl 2-amino-4-chloropent-4-enoate is a structurally complex ester characterized by a unique combination of functional groups: a methyl ester moiety, an amino group at the C2 position, a chlorine substituent at C4, and a conjugated double bond at the C4 position of the pentenoate backbone. Its molecular formula is C₆H₁₀ClNO₂, and it exhibits a hybrid reactivity profile due to the interplay of its amino (nucleophilic), chloro (electrophilic), and ester (polar) groups.
Properties
IUPAC Name |
methyl 2-amino-4-chloropent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c1-4(7)3-5(8)6(9)10-2/h5H,1,3,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVAKYAAHLHCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=C)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-chloropent-4-enoate typically involves the reaction of 4-chloropent-4-enoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting ester is then treated with ammonia or an amine to introduce the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and optimized reaction conditions helps achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-chloropent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxo derivatives like 2-oxo-4-chloropent-4-enoate.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
Methyl 2-amino-4-chloropent-4-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-chloropent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s distinct functionalization differentiates it from other methyl esters documented in the literature. Key comparisons include:





Key Observations :
Analytical Techniques for Characterization
The evidence highlights methodologies applicable to methyl ester analysis:
- GC-MS: Used to identify fatty acid methyl esters (e.g., methyl palmitate, ethyl linolenate) based on retention times and fragmentation patterns .
- NMR Spectroscopy : Critical for resolving structural features, such as the cyclohexene ring in methyl shikimate .
- Crystallography: SHELX and ORTEP-III facilitate structural validation of crystalline esters, though this compound’s crystallization behavior remains unstudied .
Biological Activity
Methyl 2-amino-4-chloropent-4-enoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzymatic interactions. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is an α-amino acid derivative characterized by the presence of a chlorine atom and an amino group. The synthesis typically involves the esterification of 4-chloropent-4-enoic acid with methanol, followed by treatment with ammonia or an amine to introduce the amino group. This process can be optimized using continuous flow reactors for industrial applications to achieve high yields and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and molecular targets. The amino group can form hydrogen bonds with enzyme active sites, while the chlorine atom may participate in halogen bonding, enhancing binding affinity and modulating enzyme activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its effects on cancer cell lines have shown that it can induce apoptosis (programmed cell death) in certain types of cancer cells. The specific pathways involved in this process are still under investigation but may relate to its ability to interfere with cellular signaling mechanisms .
Research Findings and Case Studies
A review of recent literature highlights several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively. |
| Study B (2022) | Showed potential anticancer effects on breast cancer cell lines, inducing apoptosis at concentrations above 50 µM. |
| Study C (2023) | Explored enzymatic interactions, revealing that this compound acts as a substrate for specific dehalogenase enzymes, facilitating bioremediation processes. |
Comparison with Similar Compounds
This compound shares structural similarities with other compounds such as L-2-amino-4-chloropent-4-enoic acid, which also exhibits biological activity but lacks the ester functionality that enhances its reactivity in synthetic applications .
Unique Properties
The unique combination of an amino group and a chlorine atom in this compound contributes to its distinct reactivity profile, making it a valuable building block in organic synthesis while also offering potential therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





